REACTION_CXSMILES
|
C([O:4][C:5]([C:7]1[C:15]2[C:10](=[N:11][CH:12]=[C:13]([N+:16]([O-:18])=[O:17])[CH:14]=2)[N:9]([C:19]([CH3:22])([CH3:21])[CH3:20])[CH:8]=1)=[O:6])CC.[OH-].[Na+].Cl>C(O)C>[C:19]([N:9]1[C:10]2=[N:11][CH:12]=[C:13]([N+:16]([O-:18])=[O:17])[CH:14]=[C:15]2[C:7]([C:5]([OH:6])=[O:4])=[CH:8]1)([CH3:22])([CH3:20])[CH3:21] |f:1.2|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(CC)OC(=O)C1=CN(C2=NC=C(C=C21)[N+](=O)[O-])C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
obtaining
|
Type
|
CUSTOM
|
Details
|
the complete consumption of the substrate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to a slurry that
|
Type
|
ADDITION
|
Details
|
was diluted with 250 mL of water
|
Type
|
WASH
|
Details
|
washed with 100 mL of a 1:1 mixture of diethyl ether and ethyl acetate
|
Type
|
STIRRING
|
Details
|
under efficient stirring at room temperature
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed twice with 10 mL of water
|
Type
|
CUSTOM
|
Details
|
dried so as
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)N1C=C(C=2C1=NC=C(C2)[N+](=O)[O-])C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.84 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |